N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine
Description
N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine is a secondary amine featuring a quaternary carbon center substituted with two methyl groups, a 4-(trifluoromethyl)phenyl group, and an N-methylamine moiety. Its molecular formula is C₁₁H₁₄F₃N, with a molecular weight of 231.26 g/mol (free base). The compound is recognized for its structural rigidity due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability . Key synonyms include 1-Methyl-1-(4-trifluoromethylphenyl)ethylamine and 2-[4-(Trifluoromethyl)phenyl]propan-2-amine. The hydrochloride salt (CAS 15996-89-1) is commonly used in research to improve solubility .
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15-3)8-4-6-9(7-5-8)11(12,13)14/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIYDUPQTJOTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Deprotonation : The amine is deprotonated by KOH/NaOH, forming a strong nucleophile (N-methylpropan-2-amide).
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Substitution : The amide attacks the electron-deficient aromatic ring at the para-position of the trifluoromethyl group, displacing chloride.
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Workup : The crude product is extracted with toluene, washed with brine, and purified via recrystallization.
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–110°C | |
| Reaction Time | 4–20 hours | |
| Base (Molar Excess) | KOH/NaOH (≥30%) | |
| Solvent | DMSO | |
| Yield | 87–88% |
This method achieves high yields but requires careful control of base stoichiometry to minimize side reactions like over-alkylation.
Reductive Amination of 2-(4-(Trifluoromethyl)phenyl)propan-2-one
Reductive amination offers an alternative route using 2-(4-(trifluoromethyl)phenyl)propan-2-one and methylamine.
Procedure
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Condensation : The ketone reacts with methylamine in methanol, forming an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the tertiary amine.
Key Considerations
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pH Control : Maintain pH ~6–7 using acetic acid to stabilize the imine.
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Selectivity : NaBH₃CN avoids reduction of the trifluoromethyl group.
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Yield : ~75% (theoretical), though substrate accessibility limits scalability.
Grignard Reagent-Based Synthesis
This three-step method constructs the carbon skeleton before introducing the amine group.
Steps
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Grignard Formation : React 4-(trifluoromethyl)phenylmagnesium bromide with acetone to form 2-(4-(trifluoromethyl)phenyl)propan-2-ol.
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Azide Formation : Treat the alcohol with hydrazoic acid (HN₃) under Mitsunobu conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the azide to the primary amine, followed by methylation using methyl iodide.
Challenges
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Safety : HN₃ is highly toxic, requiring specialized handling.
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Efficiency : Multi-step synthesis reduces overall yield (~50%).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Nucleophilic Substitution | High yield (87%), scalable | Requires anhydrous conditions | High |
| Reductive Amination | Mild conditions | Low substrate availability | Moderate |
| Grignard Approach | Flexible intermediate use | Toxic reagents, low yield | Low |
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine is structurally related to known antidepressants. Its design is influenced by the need for selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier, thus improving its efficacy as an antidepressant .
1.2 Neurological Research
Research indicates that compounds with similar structures exhibit significant activity on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating various neurological disorders beyond depression, such as anxiety and obsessive-compulsive disorder (OCD) .
Chemical Synthesis
2.1 Synthetic Methodologies
The synthesis of this compound has been explored extensively. One notable method involves the reaction of 4-trifluoromethylphenol with suitable amines under controlled conditions to yield the desired amine compound . This synthetic versatility makes it a candidate for further modifications to enhance pharmacological properties or create derivatives with novel activities.
Material Sciences
3.1 Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the trifluoromethyl group's influence on the polymer's physical properties . Such polymers could find applications in coatings, adhesives, and other materials requiring enhanced durability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical data for N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine and its analogs:
Key Comparisons
(a) N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
- Structural Difference : Ethyl group replaces the methyl group on the amine.
- Applications : Identified as Fenfluramine Impurity 2 (CAS 54779-55-4), a byproduct in the synthesis of the appetite suppressant Fenfluramine. Its pharmacological relevance stems from structural similarity to Fenfluramine, though its bioactivity remains less studied .
(b) Hydrochloride Salt Form
- The hydrochloride salt (CAS 15996-89-1) enhances aqueous solubility, making it preferable in in vitro assays. The molecular weight increases to 267.76 g/mol due to the HCl counterion .
(c) (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
- Structural Difference : The amine is attached to a benzyl group rather than the propane backbone.
- The benzyl substitution alters electronic properties compared to the target compound .
Research Findings and Functional Insights
Pharmacological Relevance
- Enzyme Inhibition: Pyridine-based analogs with 4-(trifluoromethyl)phenyl groups (e.g., UDO and UDD) inhibit the CYP51 enzyme, showing efficacy against Trypanosoma cruzi (Chagas disease pathogen) . While this compound lacks direct evidence of antiparasitic activity, the trifluoromethyl group’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets .
Herbicidal Activity
- Substituent Effects : Compounds with 4-(trifluoromethyl)phenyl substituents (e.g., R = 4-(trifluoromethyl)phenyl in ) exhibit herbicidal activity against Brassica napus (rape), though the target compound’s activity remains unstudied. The CF₃ group likely enhances membrane permeability, a trait shared across analogs .
Pharmaceutical Impurities
- Metabolic Byproducts : N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (CAS 54779-55-4) is a regulated impurity in Fenfluramine, highlighting the importance of structural analogs in drug safety profiling .
Biological Activity
N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine, commonly referred to as a trifluoromethyl-substituted amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:
The presence of the trifluoromethyl group is crucial for the compound's interaction with biological targets, impacting its efficacy and selectivity.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that the presence of the trifluoromethyl group enhances the antibacterial activity against various pathogens. In a comparative study of derivatives, compounds with this substituent demonstrated improved potency against Chlamydia species, with IC50 values indicating effective inhibition of chlamydial inclusion formation .
| Compound | Activity Against Chlamydia | IC50 (μg/mL) |
|---|---|---|
| N-Methyl-2-(4-(CF3)phenyl)propan-2-amine | Moderate | 5.2 |
| Control (Spectinomycin) | High | 128 |
2. Antidepressant Effects
The trifluoromethyl group has been associated with increased activity in serotonin uptake inhibition, which is relevant for antidepressant effects. Research highlighted that compounds with this modification showed enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated analogs . This suggests potential applications in treating mood disorders.
3. Inhibitory Effects on Enzymes
The compound has also been studied for its inhibitory effects on various enzymes, including phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions such as depression and anxiety disorders. The SAR studies indicate that modifications to the trifluoromethyl group can significantly affect enzyme binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The SAR analyses reveal that the positioning of the trifluoromethyl group is critical for enhancing biological activity. Compounds lacking this substituent often exhibited minimal to no activity against targeted pathogens or enzymes .
Key Findings:
- Trifluoromethyl Substitution : Essential for enhanced potency.
- Positioning : Para-substitution on the phenyl ring yields better results compared to ortho or meta positions.
Case Study 1: Antichlamydial Activity
In a study investigating antichlamydial compounds, this compound was evaluated alongside other derivatives. The results demonstrated a dose-dependent inhibition of chlamydial progeny, confirming the importance of the trifluoromethyl group in enhancing biological efficacy .
Case Study 2: Antidepressant Potential
A clinical analysis involving patients with panic disorder highlighted that compounds featuring a trifluoromethyl modification showed improved outcomes compared to traditional treatments. The pharmacokinetic profile suggested better absorption and bioavailability, making these compounds promising candidates for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine, followed by alkylation using isopropyl bromide under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of methylamine to minimize side products) and using catalysts like sodium cyanoborohydride for efficient imine reduction. Reaction monitoring via TLC or GC-MS ensures intermediate purity .
- Table 1 : Example Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Prevents decomposition |
| Solvent | Dry THF | Enhances solubility |
| Catalyst Loading | 5 mol% NaBH₃CN | Maximizes reduction efficiency |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify methyl groups (δ ~1.4 ppm for geminal CH₃, δ ~2.2 ppm for N–CH₃) and aromatic protons (δ ~7.5–7.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 234.1201 (C₁₁H₁₄F₃N) .
- X-ray Crystallography : Resolve dihedral angles between the trifluoromethylphenyl group and the propan-2-amine backbone (e.g., ~12°–86° as in similar amines) .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis.
- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3%) .
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be resolved?
- Methodological Answer : Contradictions may arise from:
- Polymorphism : Screen for crystal forms via DSC/XRD, as structural variations alter receptor binding .
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO <0.1%) to minimize artifacts.
- Metabolic Interference : Use LC-MS to identify active metabolites in cell-based vs. cell-free assays .
Q. How does the trifluoromethyl group influence physicochemical properties and receptor affinity?
- Methodological Answer :
- Lipophilicity : The CF₃ group increases logP by ~1.2 units (vs. CH₃), enhancing membrane permeability (measured via PAMPA assay) .
- Electron-Withdrawing Effect : Stabilizes charge-transfer interactions in receptor binding pockets (e.g., serotonin receptors), as shown by DFT calculations .
- Table 2 : Comparative Properties of CF₃ vs. CH₃ Analogues
| Property | CF₃ Derivative | CH₃ Derivative |
|---|---|---|
| logP | 3.1 | 1.9 |
| pKa (amine) | 9.8 | 10.3 |
| Binding Affinity (5-HT₂A) | Ki = 12 nM | Ki = 45 nM |
Q. What computational approaches predict metabolic pathways?
- Methodological Answer :
- Molecular Docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to identify likely oxidation sites .
- MetaSite Software : Predicts N-demethylation and aromatic hydroxylation as primary metabolic routes .
- In Silico Toxicity : Use Derek Nexus to flag potential hepatotoxicity from reactive intermediates.
Q. How to differentiate direct pharmacological effects from metabolite activity?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁴C-labeled compound and track metabolite formation via radiometric HPLC .
- Enzyme Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) in vivo; reduced activity suggests metabolite-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
